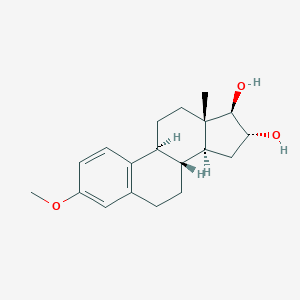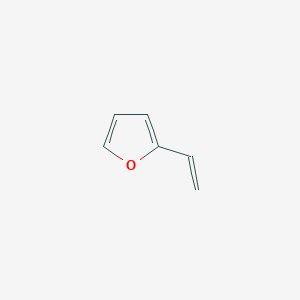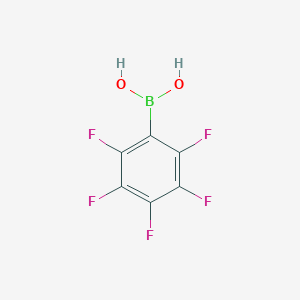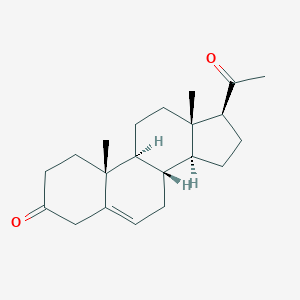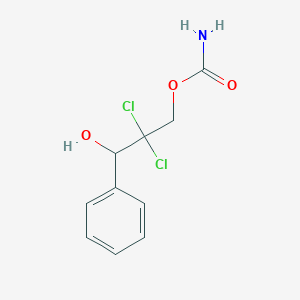
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester, commonly known as diisopropylfluorophosphate (DFP), is a potent irreversible inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve impulse transmission. DFP is widely used in scientific research as a tool to study the role of AChE in various physiological and pathological processes.
Mecanismo De Acción
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester irreversibly inhibits AChE by forming a covalent bond with the active site serine residue of the enzyme. This prevents AChE from breaking down ACh, leading to an accumulation of ACh in the synaptic cleft and prolonged nerve impulse transmission.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has been shown to produce a range of biochemical and physiological effects, depending on the dose and duration of exposure. These effects include inhibition of AChE activity, accumulation of ACh in the synaptic cleft, activation of muscarinic and nicotinic ACh receptors, and disruption of the cholinergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has several advantages as a tool for scientific research. It is a potent and selective inhibitor of AChE, making it a valuable tool for studying the role of AChE in various physiological and pathological processes. Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester is also relatively easy to synthesize and purify. However, Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has several limitations as well. It is highly toxic and can pose a significant health risk to researchers if not handled properly. Moreover, Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester irreversibly inhibits AChE, making it difficult to study the reversible inhibition of AChE that occurs in some pathological conditions.
Direcciones Futuras
There are several future directions in the use of Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester as a tool for scientific research. One area of research is the development of new drugs that target AChE and other cholinergic receptors. Another area of research is the investigation of the role of AChE in various neurological disorders. Finally, there is a need for further research on the toxicology of Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester and other organophosphate compounds, to better understand the health risks associated with their use in scientific research.
Métodos De Síntesis
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester can be synthesized by the reaction of diisopropylaminoethanol with phosphorus oxychloride and phenylchloroformate. The resulting product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has been extensively used in scientific research as a tool to study the role of AChE in various physiological and pathological processes. For example, Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has been used to investigate the role of AChE in Alzheimer's disease, Parkinson's disease, and other neurological disorders. Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester has also been used to study the effects of organophosphate poisoning on the nervous system.
Propiedades
Número CAS |
1211-00-3 |
|---|---|
Nombre del producto |
Carbamic acid, 2,2-dichloro-3-hydroxy-3-phenylpropyl ester |
Fórmula molecular |
C10H11Cl2NO3 |
Peso molecular |
264.1 g/mol |
Nombre IUPAC |
(2,2-dichloro-3-hydroxy-3-phenylpropyl) carbamate |
InChI |
InChI=1S/C10H11Cl2NO3/c11-10(12,6-16-9(13)15)8(14)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H2,13,15) |
Clave InChI |
KIUGWPDQHKXJHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(COC(=O)N)(Cl)Cl)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(COC(=O)N)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





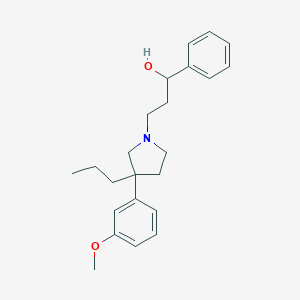
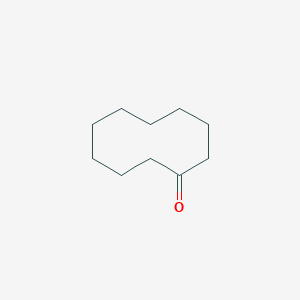
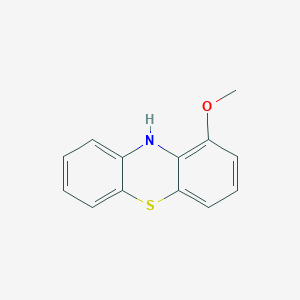

![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)
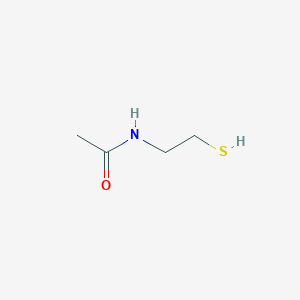
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
